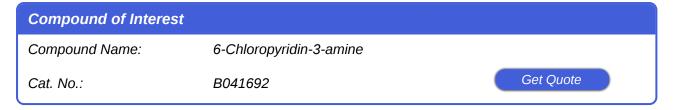


# Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Chloropyridin-3-amine**, with the CAS number 5350-93-6, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structural features, comprising a pyridine ring substituted with both a reactive chlorine atom and a nucleophilic amino group, render it a versatile intermediate for the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in drug discovery and development, particularly as a key pharmacophore in kinase inhibitors.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **6-Chloropyridin-3-amine** is presented in the table below. While some physical properties like melting and boiling points are not consistently reported across all commercial suppliers, the available data provides a useful reference for handling and characterization.



Property	Value	Reference(s)
CAS Number	5350-93-6	[2]
Molecular Formula	C5H5CIN2	[2]
Molecular Weight	128.56 g/mol	[2][3]
IUPAC Name	6-chloropyridin-3-amine	[2]
Synonyms	3-Amino-6-chloropyridine, 2- Chloro-5-aminopyridine, 5- Amino-2-chloropyridine	[3]
Appearance	Solid	[4]
XLogP3	1.1	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	0	[3]
Exact Mass	128.0141259 g/mol	[3]
Solubility	DMSO: 100 mg/mL (777.83 mM)	[4]

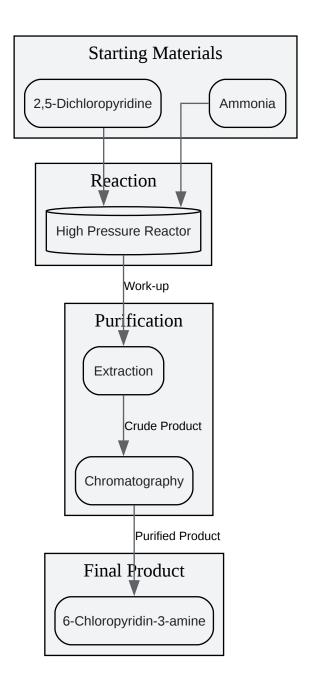
## Synthesis of 6-Chloropyridin-3-amine

The synthesis of **6-Chloropyridin-3-amine** can be achieved through various methods. One common laboratory-scale approach involves the amination of a di-substituted pyridine, such as 2,5-dichloropyridine. While a detailed, high-yield protocol specifically for this conversion is not readily available in the provided search results, a general procedure can be inferred from similar reactions.

A plausible synthetic route would involve the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,5-dichloropyridine with an amino group. This can often be accomplished using ammonia or a protected amine source under elevated temperature and pressure, potentially with a catalyst.



Below is a logical workflow for a potential synthesis.



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Fig. 1: Synthetic Workflow for **6-Chloropyridin-3-amine**.

## **Applications in Drug Development**

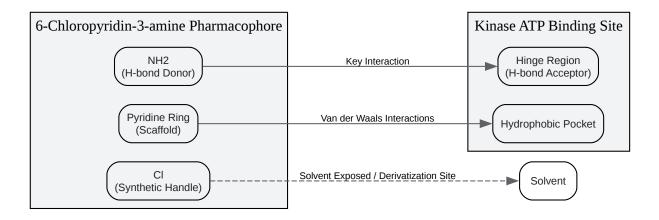
**6-Chloropyridin-3-amine** is a valuable building block in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy. The



pyridine and amine functionalities serve as crucial pharmacophoric elements that can engage in key interactions within the ATP-binding site of various kinases.

## Role as a Pharmacophore in Kinase Inhibitors

The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition. The pyridine nitrogen can act as a hydrogen bond acceptor. The chlorine atom at the 6-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities that can enhance potency, selectivity, and pharmacokinetic properties.



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Fig. 2: Pharmacophoric Interactions in Kinase Inhibition.

## Synthesis of Imatinib Analogues and Other Kinase Inhibitors

**6-Chloropyridin-3-amine** and its derivatives are key intermediates in the synthesis of a variety of kinase inhibitors, including analogues of the well-known drug imatinib.[1][5] The general strategy involves utilizing the amino group for coupling with a pyrimidine moiety and the chloro group for subsequent cross-coupling reactions to introduce diverse aryl or heteroaryl groups.



## **Experimental Protocols**

The reactivity of the chlorine atom in **6-Chloropyridin-3-amine** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to synthesize libraries of compounds for structure-activity relationship (SAR) studies.

## **General Protocol for Suzuki-Miyaura Coupling**

This protocol describes a general procedure for the coupling of **6-Chloropyridin-3-amine** with an arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

#### Materials:

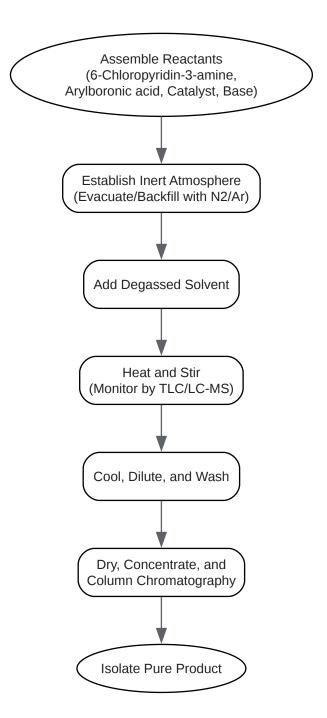
- 6-Chloropyridin-3-amine
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
- Base (e.g., K2CO3, Cs2CO3, Na2CO3)
- Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
- Inert gas (Nitrogen or Argon)

#### Procedure:

- To a dry reaction flask, add **6-Chloropyridin-3-amine** (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
- The flask is evacuated and backfilled with an inert gas three times.
- Add the degassed solvent to the reaction mixture.
- The reaction mixture is stirred and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).



- Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired coupled product.





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Fig. 3: Experimental Workflow for Suzuki-Miyaura Coupling.

## Safety and Handling

**6-Chloropyridin-3-amine** should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**6-Chloropyridin-3-amine** is a commercially available and highly versatile building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its utility is primarily derived from the presence of two reactive sites that allow for sequential and selective functionalization. A thorough understanding of its chemical properties and reactivity is essential for its effective use in the design and synthesis of novel molecules with desired biological activities. This guide provides a foundational understanding for researchers and scientists working with this important chemical intermediate.

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